molecular formula C21H23ClN2O3 B5013007 2-(3-chlorobenzyl)-N-isopropyl-N-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide

2-(3-chlorobenzyl)-N-isopropyl-N-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide

Cat. No. B5013007
M. Wt: 386.9 g/mol
InChI Key: LXVLNPDNWBEXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorobenzyl)-N-isopropyl-N-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzoxazole derivative that has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-N-isopropyl-N-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide involves the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. This compound has also been shown to inhibit the expression of various cytokines and chemokines involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis. It has also been shown to have a protective effect on the liver and kidney.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-chlorobenzyl)-N-isopropyl-N-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit angiogenesis. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for the study of 2-(3-chlorobenzyl)-N-isopropyl-N-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide. These include further studies to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of 2-(3-chlorobenzyl)-N-isopropyl-N-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide involves the reaction of 3-chlorobenzylamine with isopropyl chloroformate and 2-methoxyethylamine to form the intermediate compound, which is then reacted with 2-hydroxybenzoic acid to yield the final product.

Scientific Research Applications

2-(3-chlorobenzyl)-N-isopropyl-N-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis.

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-N-(2-methoxyethyl)-N-propan-2-yl-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-14(2)24(9-10-26-3)21(25)16-7-8-18-19(13-16)27-20(23-18)12-15-5-4-6-17(22)11-15/h4-8,11,13-14H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVLNPDNWBEXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCOC)C(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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